molecular formula C5H8ClNO2 B566764 4-MORPHOLINE-D8-CARBONYL CHLORIDE CAS No. 1219804-24-6

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Cat. No. B566764
Key on ui cas rn: 1219804-24-6
M. Wt: 157.623
InChI Key: XMWFMEYDRNJSOO-SVYQBANQSA-N
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Patent
US08969557B2

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([Cl:12])(Cl)Cl)(OC(Cl)(Cl)Cl)=O.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>ClCCl>[N:13]1([C:9]([Cl:12])=[O:8])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
TEA
Quantity
4.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. in 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring at 0° C. in 3 min
Duration
3 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
The reaction was then washed by the addition of 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.238 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08969557B2

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([Cl:12])(Cl)Cl)(OC(Cl)(Cl)Cl)=O.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>ClCCl>[N:13]1([C:9]([Cl:12])=[O:8])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
TEA
Quantity
4.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. in 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring at 0° C. in 3 min
Duration
3 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
The reaction was then washed by the addition of 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.238 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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